molecular formula C15H20F3NO3 B2576852 tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate CAS No. 944470-71-7

tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate

Cat. No.: B2576852
CAS No.: 944470-71-7
M. Wt: 319.324
InChI Key: UILYFAHOMMFALF-LBPRGKRZSA-N
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Description

tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate: is a synthetic organic compound often used in medicinal chemistry and organic synthesis. It features a tert-butyl carbamate group, which is commonly used as a protecting group for amines in peptide synthesis. The presence of a trifluoromethyl group on the phenyl ring enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with the preparation of the intermediate, (S)-1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-ylamine.

    Protection of the Amine Group: The amine group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

    Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the carbamate group to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature.

    Substitution: Nucleophiles such as sodium methoxide, polar aprotic solvents, elevated temperatures.

Major Products:

    Oxidation: (S)-1-oxo-3-(4-(trifluoromethyl)phenyl)propan-2-yl carbamate.

    Reduction: (S)-1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-ylamine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a protecting group for amines, facilitating the synthesis of complex peptides.

    Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Biology:

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with carbamate groups.

Medicine:

    Drug Development: The compound’s stability and lipophilicity make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry:

    Agrochemicals: Used in the synthesis of herbicides and pesticides due to its stability and reactivity.

Mechanism of Action

Mechanism:

    Enzyme Interaction: The carbamate group can form a covalent bond with the active site of enzymes, inhibiting their activity.

    Molecular Targets: Targets enzymes with nucleophilic active sites, such as serine hydrolases.

    Pathways Involved: Inhibition of enzyme activity can lead to downstream effects on metabolic pathways, depending on the enzyme’s role.

Comparison with Similar Compounds

    tert-Butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)carbamate: Lacks the trifluoromethyl group, resulting in lower lipophilicity and metabolic stability.

    tert-Butyl (S)-(1-hydroxy-3-(4-methylphenyl)propan-2-yl)carbamate: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.

Uniqueness:

    Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, making it more suitable for drug development.

    Protecting Group: The tert-butyl carbamate group is easily removable under mild conditions, making it versatile in synthetic applications.

This detailed overview should provide a comprehensive understanding of tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate, its preparation, reactions, applications, and comparisons with similar compounds

Biological Activity

tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate, also known by its CAS number 944470-71-7, is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of specific enzymes. This article provides a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C15H20F3NO3
  • Molecular Weight : 319.32 g/mol
  • CAS Number : 944470-71-7
  • Enzyme Inhibition :
    • The compound has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. It exhibits an IC50 value of 15.4 nM for β-secretase and a Ki value of 0.17 μM for acetylcholinesterase inhibition, indicating potent activity against these targets .
  • Amyloid Beta Aggregation :
    • In vitro studies demonstrated that tert-butyl carbamate can inhibit the aggregation of amyloid beta peptide (Aβ), which is a hallmark of Alzheimer's pathology. At a concentration of 100 μM, it achieved an 85% reduction in Aβ aggregation .
  • Protective Effects on Neuronal Cells :
    • The compound has shown protective effects against cell death induced by Aβ in astrocytes, suggesting a potential neuroprotective role. This effect is attributed to the reduction of pro-inflammatory cytokines such as TNF-α and oxidative stress markers in treated cell cultures .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
In vitro studies on astrocytes Demonstrated that the compound reduces Aβ-induced cell death and lowers oxidative stress markers .
Enzyme inhibition assays Showed significant inhibition of β-secretase and acetylcholinesterase, contributing to its potential as a therapeutic agent for Alzheimer's disease .
In vivo models While initial results were promising, further investigations indicated limited bioavailability in brain tissues, necessitating modifications for enhanced delivery .

Structural Activity Relationship (SAR)

The presence of the trifluoromethyl group on the phenyl ring enhances the compound's potency by improving interactions with target proteins. Studies have indicated that compounds containing this group exhibit increased efficacy in inhibiting enzymes involved in neurotransmitter degradation and amyloid formation .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[4-(trifluoromethyl)phenyl]propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-12(9-20)8-10-4-6-11(7-5-10)15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILYFAHOMMFALF-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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